(7E)-7-[2-(4-cyclohexylphenyl)-2-oxoethylidene]-7,8-dihydro-1H-imidazo[4,5-g]quinoxaline-2,6(3H,5H)-dione
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Overview
Description
7-[(E)-2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYLIDENE]-7,8-DIHYDRO-1H-IMIDAZO[4,5-G]QUINOXALINE-2,6(3H,5H)-DIONE is a complex organic compound with a unique structure that includes a cyclohexylphenyl group and an imidazoquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYLIDENE]-7,8-DIHYDRO-1H-IMIDAZO[4,5-G]QUINOXALINE-2,6(3H,5H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a cyclohexylphenyl ketone with an imidazoquinoxaline derivative under controlled conditions. The reaction conditions often include the use of anhydrous solvents, catalysts such as potassium carbonate, and temperatures ranging from room temperature to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-[(E)-2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYLIDENE]-7,8-DIHYDRO-1H-IMIDAZO[4,5-G]QUINOXALINE-2,6(3H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the imidazoquinoxaline core, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium azide, anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce cyclohexylphenyl-imidazoquinoxaline compounds .
Scientific Research Applications
7-[(E)-2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYLIDENE]-7,8-DIHYDRO-1H-IMIDAZO[4,5-G]QUINOXALINE-2,6(3H,5H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[(E)-2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYLIDENE]-7,8-DIHYDRO-1H-IMIDAZO[4,5-G]QUINOXALINE-2,6(3H,5H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **3-[2-(4-Cyclohexylphenyl)-2-oxoethylidene]-7-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone .
- 4-Hydroxy-2-quinolones .
Uniqueness
7-[(E)-2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYLIDENE]-7,8-DIHYDRO-1H-IMIDAZO[4,5-G]QUINOXALINE-2,6(3H,5H)-DIONE is unique due to its specific structural features, such as the imidazoquinoxaline core and the cyclohexylphenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
7-[(Z)-2-(4-cyclohexylphenyl)-2-hydroxyethenyl]-3,5-dihydro-1H-imidazo[4,5-g]quinoxaline-2,6-dione |
InChI |
InChI=1S/C23H22N4O3/c28-21(15-8-6-14(7-9-15)13-4-2-1-3-5-13)12-20-22(29)25-17-11-19-18(10-16(17)24-20)26-23(30)27-19/h6-13,28H,1-5H2,(H,25,29)(H2,26,27,30)/b21-12- |
InChI Key |
XCOJSNXOXBSHNN-MTJSOVHGSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)/C(=C/C3=NC4=C(C=C5C(=C4)NC(=O)N5)NC3=O)/O |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=CC3=NC4=C(C=C5C(=C4)NC(=O)N5)NC3=O)O |
Origin of Product |
United States |
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